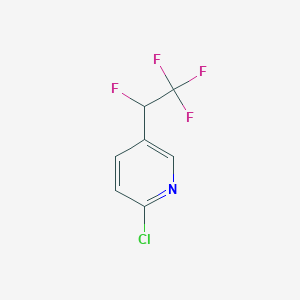

2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

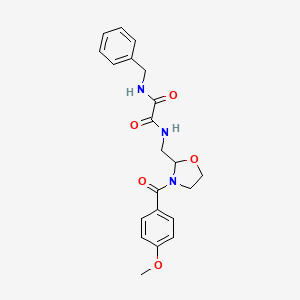

2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine is a useful research compound. Its molecular formula is C7H4ClF4N and its molecular weight is 213.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis Methods and Intermediate Applications

2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine is an important intermediate in the synthesis of various compounds. For instance, it's a key intermediate for synthesizing highly efficient herbicides like trifloxysulfuron. The compound was synthesized from nicotinamide via Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis with an overall yield of up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010). Another study summarized the five master synthetic methods for a similar compound, 2-chloro-5-trifluromethyl pyridine, and briefly introduced its application as intermediates in pharmaceuticals, agrochemicals, biochemicals, and particularly in herbicides (Li Zheng-xiong, 2004).

Pesticide Discovery and Insecticidal Activity

The pyridine ring is often used as an active component in pesticide discovery. A compound similar to this compound, namely 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide, was highlighted for its potential in controlling a wide range of soil insect pests in crops like maize and sugar beet, indicating the significant role of pyridine derivatives in the agricultural sector (Dongqing Liu, et al., 2006).

Applications in Material Science and Chemistry

Antimicrobial Activities and DNA Interaction

2-Chloro-6-(trifluoromethyl)pyridine, a compound with a structure similar to this compound, has been studied for its antimicrobial activities. The study also delved into the molecule's interaction with DNA, providing insights into potential applications in biochemical and pharmaceutical fields (M. Evecen, et al., 2017).

Synthesis of Functionalized Pyridines

The concept of regioexhaustive functionalization was tested on a set of chloro(trifluoromethyl)pyridines, where the molecules were converted into various carboxylic acids. This showcases the compound's versatility in chemical synthesis and its potential in creating a range of chemical products (F. Cottet, M. Schlosser, 2004).

Pharmaceutical and Medicinal Research

Potential in Drug Discovery

The pyridine derivatives are noted for their potential applications in drug discovery. Their structural properties, like the presence of a pyridine ring, make them suitable candidates for medicinal chemistry research. For instance, the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of this compound, was aimed at creating a metabolically more stable compound for pharmaceutical applications (M. P. Catalani, et al., 2010).

Mécanisme D'action

Mode of Action

It’s known that the compound can undergo various chemical reactions, such as regioexhaustive functionalization . This suggests that it may interact with its targets through covalent bonding or other chemical interactions.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H227, H302, H315, H319, H335 . These indicate that the compound is combustible and can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-5-2-1-4(3-13-5)6(9)7(10,11)12/h1-3,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDZMWVIDFCQRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(C(F)(F)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

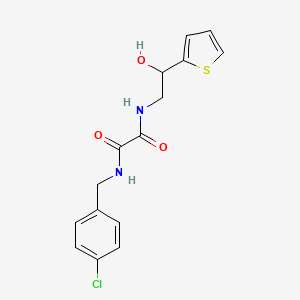

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid](/img/structure/B2485218.png)

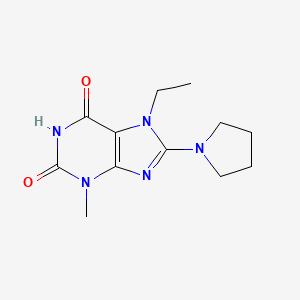

![N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2485224.png)

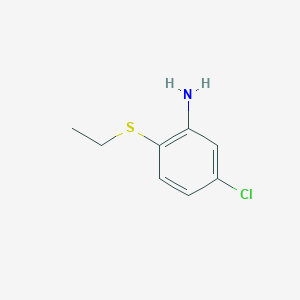

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2485225.png)

![1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2485226.png)

![2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2485227.png)

![N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2485230.png)

![2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine](/img/structure/B2485233.png)

![4-chloro-2-[2-(hydroxyimino)propyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2485236.png)

![[2-[2-(4-nitrobenzoyl)hydrazinyl]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2485238.png)